n-((Benzyloxy)carbonyl)-n-(tert-butyl)glycine
Description
N-((Benzyloxy)carbonyl)-N-(tert-butyl)glycine is a glycine derivative featuring two protective groups: a benzyloxycarbonyl (Cbz) group and a tert-butyl group. The Cbz group is a widely used amine-protecting group in peptide synthesis, offering stability under basic conditions but cleavable via hydrogenolysis or acidic conditions. The tert-butyl group, a robust protecting group for carboxylic acids, is resistant to nucleophilic attacks and requires strong acids (e.g., trifluoroacetic acid) for removal. This dual-protected glycine derivative is pivotal in synthesizing complex peptides and bioactive molecules, where selective deprotection is required .
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
2-[tert-butyl(phenylmethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)15(9-12(16)17)13(18)19-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,17) |
InChI Key |
RSTKENHVRWCPQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CC(=O)O)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-((Benzyloxy)carbonyl)-n-(tert-butyl)glycine typically involves the protection of the amino group of glycine with a benzyloxycarbonyl group and the introduction of a tert-butyl group. One common method includes:
Protection of Glycine: Glycine is reacted with benzyl chloroformate in the presence of a base such as sodium hydroxide to form the benzyloxycarbonyl-protected glycine.
Introduction of tert-Butyl Group: The protected glycine is then reacted with tert-butyl bromide in the presence of a base like potassium carbonate to introduce the tert-butyl group.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the benzyloxycarbonyl group, converting it back to the free amine.
Substitution: The tert-butyl group can be substituted under certain conditions, such as in the presence of strong acids.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Strong acids like hydrochloric acid or sulfuric acid.
Major Products:
Oxidation: Products may include benzoic acid derivatives.
Reduction: The major product would be the free amine form of glycine.
Substitution: Products would depend on the substituent introduced.
Scientific Research Applications
N-((Benzyloxy)carbonyl)-N-(tert-butyl)glycine is an amino acid derivative with a benzyloxycarbonyl group and a tert-butyl protective group. It is also known as N-Boc-glycine. The molecular formula is C15H21NO4, and the molecular weight is approximately 277.34 g/mol.
Scientific Research Applications
this compound is primarily utilized in peptide bond formation during solid-phase peptide synthesis. Compounds with similar structures to this compound may act as enzyme inhibitors or substrates in biochemical pathways. The benzyloxycarbonyl moiety is commonly used to enhance the bioavailability of amino acids in drug formulations.
Mechanism of Action
The mechanism by which n-((Benzyloxy)carbonyl)-n-(tert-butyl)glycine exerts its effects would depend on its specific application. In peptide synthesis, it acts as a protecting group to prevent reactions at the amino group. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the stepwise synthesis of peptides.
Comparison with Similar Compounds
N-(tert-Butoxycarbonyl)glycine (Boc-Glycine)
Structure : Boc-Glycine replaces the Cbz group with a tert-butoxycarbonyl (Boc) group.
- Molecular Formula: C₇H₁₂NO₄ .
- Molecular Weight : 174.18 g/mol .
- Properties : The Boc group is acid-labile, removed under mild acidic conditions (e.g., HCl in dioxane), making it ideal for orthogonal protection strategies. Boc-Glycine exhibits higher solubility in organic solvents compared to Cbz-protected analogs .
- Applications : A staple in solid-phase peptide synthesis (SPPS) due to its compatibility with Fmoc chemistry .
N-Benzyl-N-(tert-butoxycarbonyl)glycine
Structure : Features a benzyl group instead of Cbz, paired with a Boc-protected amine.
- Molecular Formula: C₁₄H₁₉NO₄ .
- Molecular Weight : 265.30 g/mol .
- Properties : The benzyl group enhances lipophilicity, impacting membrane permeability. Boiling point: 409.5±34.0 °C; density: 1.2±0.1 g/cm³ .
- Applications : Used in sports nutrition to modulate metabolic hormone secretion and improve cognitive performance under stress .
N-((Benzyloxy)carbonyl)-N-(3-methylbiphenyl-2-yl)glycine
Structure : Substitutes the tert-butyl group with a 3-methylbiphenyl moiety.
N-(tert-Butoxycarbonyl)glycine tert-Butyl Ester (Boc-Gly-OtBu)
Structure : Combines Boc protection on the amine and a tert-butyl ester on the carboxylic acid.
- Molecular Formula: C₁₁H₂₁NO₄ .
- Properties : Enhanced steric protection improves stability during prolonged storage. Cleavage requires sequential acidic conditions (e.g., TFA for Boc, then HCl for tert-butyl) .
- Applications : Intermediate in multi-step syntheses requiring orthogonal protection .
Comparative Data Table
Biological Activity
n-((Benzyloxy)carbonyl)-n-(tert-butyl)glycine, commonly referred to as N-Boc-glycine, is an amino acid derivative characterized by a benzyloxycarbonyl group and a tert-butyl protective group. This compound has garnered attention for its potential applications in organic synthesis and medicinal chemistry due to its stability and solubility properties. The molecular formula of N-Boc-glycine is C15H21NO4, with a molecular weight of approximately 277.34 g/mol .
N-Boc-glycine is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The benzyloxycarbonyl moiety enhances the bioavailability of amino acids, making it suitable for various biochemical applications. The synthesis of N-Boc-glycine can be achieved through several methods, including the use of coupling reagents such as EDC/NHS or EDC/HOBt .
Anticonvulsant Activity
Research has demonstrated that derivatives of N-Boc-glycine exhibit significant biological activities, particularly anticonvulsant properties. A study reported that N-(benzyloxycarbonyl)glycine (a closely related compound) displayed superior anticonvulsant activity compared to glycine itself in the maximal electroshock (MES) test, a model for evaluating seizure activity . Among the derivatives tested, N-(benzyloxycarbonyl)glycine benzylamide was identified as the most potent compound with an effective dose (ED50) comparable to phenytoin, a common anticonvulsant medication.
| Compound Name | ED50 (mg/kg) | Activity |
|---|---|---|
| N-(benzyloxycarbonyl)glycine benzylamide | 4.8 (30 min post-administration) | Anticonvulsant |
| Phenytoin | - | Standard anticonvulsant |
This study indicates that the structural modifications present in N-Boc-glycine derivatives can enhance their pharmacological profiles.
Enzyme Inhibition
N-Boc-glycine and its derivatives have been evaluated for their potential as enzyme inhibitors. For instance, compounds with similar structures have shown promise as inhibitors of human tissue transglutaminase (hTG2), an enzyme involved in various cellular processes including apoptosis and cell adhesion. These inhibitors are designed to target specific active sites within enzymes, potentially leading to therapeutic applications in cancer treatment .
Case Studies
- Anticonvulsant Efficacy : In a series of experiments involving chemically induced seizure models, N-(benzyloxycarbonyl)glycine benzylamide effectively suppressed tonic seizures without exhibiting acute neurotoxicity at doses up to 150 mg/kg . This suggests a favorable safety profile alongside its therapeutic efficacy.
- Enzyme Inhibition Studies : Another study explored the structure-activity relationships of various inhibitors derived from N-Boc-glycine and their effects on hTG2. The findings indicated that these compounds could significantly inhibit enzyme activity, thereby providing insights into their potential use in drug development .
Q & A
Q. What are the standard synthetic routes for N-((Benzyloxy)carbonyl)-N-(tert-butyl)glycine, and how is the product purified?
Methodological Answer: The synthesis typically involves sequential protection of glycine’s amino group using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups. A common approach includes:
Boc Protection : React glycine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature .
Z Protection : Treat the Boc-protected glycine with benzyl chloroformate (Cbz-Cl) under similar basic conditions .
Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) is used to isolate the product. Purity is confirmed via HPLC (>95%) and melting point analysis (e.g., mp 87–88°C for Boc-glycine derivatives) .
Q. Which analytical techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of Boc (δ ~1.4 ppm for tert-butyl) and Z groups (δ ~5.1 ppm for benzyl CH₂) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₄H₁₉NO₄: calc. 265.13, found 265.12) .
- Melting Point : Consistency with literature values (e.g., Boc-glycine derivatives: mp 87–88°C) .
- HPLC : To assess purity (>95%) using reverse-phase C18 columns .
Advanced Research Questions
Q. How are the Boc and Z protecting groups selectively removed during peptide synthesis, and what side reactions might occur?
Methodological Answer:
- Boc Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (20–50% v/v) for 30–60 minutes. The tert-butyl group is cleaved via acidolysis, forming CO₂ and isobutylene .
- Z Deprotection : Catalytic hydrogenation (H₂/Pd-C in methanol) removes the benzyl group. Alternatively, HBr in acetic acid can cleave the Z group .
- Side Reactions : Overexposure to TFA may lead to tert-butyl carbocation formation, while hydrogenolysis risks reduction of other sensitive functional groups (e.g., disulfides) .
Q. How does the solubility and stability of this compound vary under different experimental conditions?
Methodological Answer:
- Solubility : The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Methoxy or benzyloxy substituents can enhance solubility in organic phases .
- Stability : Stable at room temperature in anhydrous conditions. Degrades under strong acids/bases (pH <2 or >10) or prolonged UV exposure. Storage at –20°C in inert atmospheres is recommended .
Q. How should researchers address contradictions in reported reactivity or bioactivity data for this compound?
Methodological Answer:
- Reactivity Discrepancies : Compare reaction conditions (e.g., solvent polarity, temperature). For example, Z-group stability varies in hydrogenation vs. acidolysis .
- Bioactivity Variability : Validate assays using standardized protocols (e.g., MIC for antimicrobial studies). Differences may arise from impurity levels or cell line specificity .
Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
Q. What preliminary biological activities have been reported for derivatives of this compound?
Methodological Answer:
- Antimicrobial Potential : Derivatives show in vitro activity against E. coli (MIC 16–32 µg/mL) and C. albicans (MIC 32–64 µg/mL) .
- Neuroprotective Effects : In vitro studies suggest modulation of glutamate receptors, but further validation is required .
- Note : These findings are exploratory; the compound is not FDA-approved for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
